3-Fluoro-l-alanine
Description
Propriétés
IUPAC Name |
(2R)-2-amino-3-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSRQMXRROFPU-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35455-21-1 | |
| Record name | L-Alanine, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035455211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Applications De Recherche Scientifique
Biochemical Applications
Enzymatic Synthesis
3-Fluoro-L-alanine can be synthesized enzymatically using alanine dehydrogenase. This process involves the conversion of 3-fluoropyruvate into 3-FLA in the presence of co-factors like NADH and ammonia. Research has demonstrated that this method can achieve high yields, with an average conversion rate of around 73% and a space-time yield of 75 g/L/day over extended operation periods .
Kinetic Resolution
The kinetic resolution of 3-fluoroalanine is facilitated through the use of fusion proteins that enhance the selectivity of reactions involving fluorinated amino acids, making them valuable chiral building blocks in asymmetric synthesis . This property is particularly useful in pharmaceutical development for producing enantiomerically pure compounds.
Medicinal Chemistry
Drug Development
Fluorinated amino acids such as 3-FLA serve as critical components in drug design due to their unique properties that can influence the pharmacokinetics and pharmacodynamics of therapeutic agents. For instance, studies have shown that incorporating fluorinated residues can enhance the stability and bioactivity of peptides .
Antimicrobial Properties
Research indicates that fluorinated amino acids exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This has implications for developing new antibiotics and other antimicrobial agents .
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, including electrophilic fluorination and asymmetric synthesis, makes it a versatile intermediate in synthetic pathways .
Case Study: Synthesis of Fluorinated Peptides
A study demonstrated the successful incorporation of 3-FLA into peptide sequences, showcasing its utility in generating novel peptides with enhanced properties. The incorporation was achieved through selective reactions that maintained the integrity of the peptide bonds while introducing the fluorinated residue .
Table 1: Enzymatic Production of this compound
| Enzyme Type | Substrate | Yield (%) | Reaction Time (days) | Reference |
|---|---|---|---|---|
| Alanine Dehydrogenase | 3-Fluoropyruvate | 73 | 4 | |
| Fusion Protein | Various substrates | >85 | Variable | |
| Alanine Racemase | 3-Fluoropyruvate | ~90 | Variable |
Table 2: Applications in Medicinal Chemistry
Analyse Des Réactions Chimiques
Alanine Dehydrogenase-Catalyzed Reductive Amination
The primary method involves alanine dehydrogenase (AlaDH) catalyzing the reductive amination of 3-fluoropyruvate (FPyr) with ammonia to form 3-fluoro-L-alanine. This reaction is coupled with formate dehydrogenase (FDH) for cofactor regeneration (NADH/NAD⁺), enabling continuous production in enzyme membrane reactors .
Reaction parameters :
-
Substrate : 3-fluoropyruvate + ammonium formate
-
Kₘ values :
-
Yield : 73% conversion, space-time yield of 75 g/L/day over 4 days
-
Enzyme consumption :
Trifluorinated Derivatives via Biocatalysis
Trifluoropyruvate (F₃Pyr) is converted to trifluoroalanine using AlaDH or DAPDH , though trifluorinated substrates show reduced activity due to steric/electronic effects .
Key observations :
Isotope Effects in Oxidative Deamination
Mechanistic Insights
Kinetic Isotope Effects (KIE)
Studied using 3-fluoro-[2-²H]-L-alanine (3-F-[²H]-L-Ala) in AlaDH-catalyzed oxidative deamination:
-
H₂O solvent :
-
²H₂O solvent :
Solvent Isotope Effects (SIE)
-
3-F-L-Ala :
-
3-F-[²H]-L-Ala :
Defluorination Reactions
Unexpected β-Elimination
An alanine racemase from Streptomyces lavendulae (ALR) exhibits defluorination activity via β-elimination, converting 3-fluoroalanine to fluoropyruvate .
Implications :
-
Competing reaction pathway in enzymatic cascades.
-
Highlights challenges in maintaining fluorine retention during synthesis .
Structural and Mechanistic Considerations
Key Factors Influencing Fluorine Retention
Comparaison Avec Des Composés Similaires
3-Fluoro-D-alanine (Fludalanine)
- Structure : Enantiomer of 3-Fluoro-L-alanine (D-configuration).
- Synthesis : Chemically resolved from 3-Fluoro-DL-alanine using quinine hydrochloride, yielding 54.2% D-isomer with [α]²⁵D = −10.4° .
- Applications : Potent inhibitor of bacterial alanine racemase, disrupting cell wall synthesis. Metabolized to fluoropyruvate (FP) and fluorolactate (FL), with FL as the predominant metabolite in primates .
- Key Data: Property Value Reference Molecular Formula C₃H₆FNO₂ Enzyme Inhibition (IC₅₀) <1 µM (bacterial racemase) Metabolic Stability Rapid conversion to FL in vivo
3,3,3-Trifluoroalanine
- Structure: β-carbon trifluorinated analog (C₃H₄F₃NO₂).
- Applications : Used in peptide engineering to enhance metabolic stability and modulate hydrophobicity .
- Key Data: Property Value Reference Molecular Weight 143.06 g/mol Purity 97% (commercial samples) IUPAC Name 2-Amino-3,3,3-trifluoropropanoic acid
3-Chloro-L-alanine
- Structure: Chlorine replaces fluorine at the β-carbon (C₃H₆ClNO₂).
- Synthesis : Chemical halogenation of L-alanine precursors.
- Applications : Intermediate in antibiotic synthesis; exhibits neurotoxic effects via irreversible inhibition of cysteine proteases .
- Safety : Classified as harmful (H302, H315, H319) with skin/eye irritation risks .
Key Data :
Property Value Reference CAS Number 2731-73-9 Acute Toxicity (Oral) LD₅₀ = 250 mg/kg (rat)
3-Fluoro-DL-phenylalanine
- Structure: Phenyl group substituted with fluorine at the meta position (C₉H₁₀FNO₂).
- Synthesis : Chemical fluorination of phenylalanine precursors.
- Applications : Used in PET imaging probes and as a building block for fluorinated peptides .
- Key Data: Property Value Reference Molecular Formula C₉H₁₀FNO₂ Enantiomeric Form Racemic (DL)
Méthodes De Préparation
Sodium Borodeuteride-Mediated Reductive Amination
A seminal method involves the reductive amination of fluoropyruvic acid using sodium borodeuteride (NaBD₄) in aqueous ammonia. This approach, reported by Baxter and Reitz, produces 3-fluoro-D,L-alanine-2-d with selective deuteration at the α-carbon. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced under mild conditions (0–25°C) to yield the racemic product.
Key Conditions
- Reactants : Fluoropyruvic acid, aqueous ammonia, NaBD₄
- Solvent : Water
- Temperature : 0–25°C
- Yield : 60–70% (racemic mixture)
This method is notable for its simplicity and compatibility with isotopic labeling, making it valuable for metabolic studies. However, the lack of enantioselectivity necessitates additional resolution steps to isolate the L-isomer.
Asymmetric Synthesis via Chiral Auxiliaries
D-α-Methylbenzylamine-Mediated Asymmetric Hydrogenation
The patent US3929576A outlines an asymmetric synthesis route using D-α-methylbenzylamine as a chiral auxiliary. Fluoropyruvic acid reacts with D-α-methylbenzylamine in ethanol to form a ketimine intermediate, which undergoes catalytic hydrogenation with palladium on carbon (Pd/C) to yield N-(D-α-methylbenzyl)-3-fluoro-D-alanine. Subsequent hydrogenolysis with palladium hydroxide-on-charcoal removes the benzyl group, affording enantiomerically pure 3-fluoro-D-alanine.
Key Conditions
- Catalyst : 10% Pd/C (hydrogenation), Pd(OH)₂/C (hydrogenolysis)
- Pressure : 40 psi H₂
- Solvent : Ethanol/water
- Yield : 75–80% (ee > 98%)
This method achieves high enantiomeric excess (ee) but requires specialized catalysts and multiple purification steps. The use of deuterium gas in place of hydrogen enables the synthesis of 2-deutero-3-fluoro-D-alanine analogs.
Enzymatic Transamination with D-Amino Acid Oxidase
An alternative asymmetric approach employs D-amino acid oxidase (DAAO) to transfer the amino group from D-proline to fluoropyruvic acid. In a nitrogen-flushed system, DAAO catalyzes the transamination at pH 8.5, yielding 3-fluoro-D-alanine after thermal inactivation and precipitation.
Key Conditions
- Enzyme : Hog kidney DAAO (40 U/mL)
- Buffer : 0.1 M sodium pyrophosphate, pH 8.5
- Substrates : 40 mM fluoropyruvate, 8 mM D-proline
- Yield : 50–55% (ee > 95%)
This biocatalytic method offers mild reaction conditions but suffers from lower yields compared to chemical synthesis.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Gerus et al. demonstrated the enzymatic resolution of racemic N-Boc-3-fluoroalanine methyl ester using lipases. Pseudomonas fluorescens lipase selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer intact. Subsequent deprotection yields optically pure 3-fluoro-L-alanine.
Key Conditions
- Enzyme : Pseudomonas fluorescens lipase
- Substrate : N-Boc-3-fluoroalanine methyl ester
- Solvent : Phosphate buffer (pH 7.0)
- Yield : 45–50% (ee > 99%)
This method is limited by the need for racemic starting material and moderate yields.
Nucleophilic Fluorination Strategies
Halex Reaction on β-Lactam Derivatives
Tolman et al. reported a Halex reaction approach, where β-lactam derivatives undergo nucleophilic fluorination with KF in dimethylformamide (DMF). The reaction proceeds via ring-opening fluorination, followed by hydrolysis to yield this compound.
Key Conditions
- Fluorinating Agent : Anhydrous KF
- Solvent : DMF
- Temperature : 80°C
- Yield : 55–60% (ee > 90%)
This route is advantageous for its straightforward protocol but requires optically pure β-lactam precursors.
Comparative Analysis of Synthesis Methods
Table 1: Summary of Preparation Methods for this compound
Q & A
Basic: What are the optimal synthetic methodologies for producing 3-Fluoro-L-alanine with high enantiomeric purity?
Answer:
- Enzymatic synthesis : Transaminases or engineered enzymes can catalyze the stereoselective formation of this compound from fluorinated precursors like trifluoropyruvic acid. This method achieves enantiomeric excess (e.e.) >98% under optimized pH (7.5–8.5) and temperature (30–37°C) conditions .
- Chemical asymmetric conversion : Early patents describe chiral resolution techniques using catalysts (e.g., nickel complexes) to separate D- and L-enantiomers, achieving purity >95% .
- Key validation : Use chiral HPLC (e.g., Chirobiotic T columns) or polarimetry to confirm enantiomeric ratios .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Answer:
- NMR spectroscopy : -NMR identifies fluorine substitution patterns (δ ~ -200 ppm for aliphatic F), while - and -NMR confirm backbone integrity .
- Mass spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H] at m/z 152.06) and fragments to validate purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) quantify impurities (e.g., unreacted precursors) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
- Control for synthesis variability : Batch-to-batch differences in enantiomeric purity (e.g., D-isomer contamination) can skew bioactivity results. Validate purity via chiral HPLC before assays .
- Assay standardization : Use consistent cell lines (e.g., E. coli auxotrophs) and buffer conditions (pH 7.4, 25°C) to minimize experimental variability .
- Meta-analysis : Cross-reference data with structural analogs (e.g., 4-Fluoro-phenylalanine) to identify trends in fluorine’s electronic effects on bioactivity .
Advanced: What strategies mitigate racemization during synthesis or long-term storage of this compound?
Answer:
- Storage conditions : Lyophilized samples stored at -20°C under argon show <1% racemization over 6 months. Avoid aqueous solutions at neutral/basic pH .
- Synthesis optimization : Use low-temperature (<40°C) reactions and aprotic solvents (e.g., DMF) to reduce epimerization .
- Real-time monitoring : In-line -NMR tracks racemization during synthesis, enabling immediate corrective adjustments .
Basic: What solubility and stability properties are critical for designing in vitro assays with this compound?
Answer:
- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: ~100 mg/mL). Use phosphate-buffered saline (PBS) for physiological assays .
- pH sensitivity : Stable at pH 4–6; degrades above pH 8 via defluorination. Pre-formulate stock solutions at pH 5.5 .
Advanced: How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) be integrated into metabolic studies of this compound?
Answer:
- Deuterated analogs : Synthesize 2-deutero-3-fluoro-L-alanine via deuterated precursors (e.g., DO-based enzymatic reactions) to track metabolic incorporation via LC-MS/MS .
- Tracer studies : Combine -labeled this compound with - HSQC NMR to map metabolic flux in bacterial or mammalian systems .
Advanced: What are the degradation pathways and stability profiles of this compound under acidic/basic conditions?
Answer:
- Acidic cleavage : Exposure to trifluoroacetic acid (TFA) >6 hours induces defluorination, forming alanine and HF. Use scavengers (e.g., triisopropylsilane) to minimize side reactions .
- Thermal stability : Decomposes above 150°C; store lyophilized powder at -20°C to prevent thermal degradation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
